2-{[3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide
Description
Properties
IUPAC Name |
2-[[2-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(3,4-difluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23BrF2N4OS/c1-2-30-11-9-23(10-12-30)28-21(15-3-5-16(24)6-4-15)22(29-23)32-14-20(31)27-17-7-8-18(25)19(26)13-17/h3-8,13H,2,9-12,14H2,1H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSVWDUIAFLTCFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC(=C(C=C3)F)F)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23BrF2N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide typically involves multiple steps, including the formation of the spirocyclic core and subsequent functionalization. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize reaction efficiency and minimize waste. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance production rates and consistency.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of nitro groups can produce amines.
Scientific Research Applications
Medicinal Chemistry Applications
Therapeutic Potential:
The compound has been investigated for its potential as a therapeutic agent due to its unique structural features that may allow it to interact with various biological targets. Its design suggests possible applications in treating diseases that involve specific enzyme or receptor interactions.
Mechanism of Action:
The mechanism of action involves binding to specific molecular targets, modulating their activity through interactions facilitated by the sulfanyl group. This interaction can lead to diverse biological effects depending on the target involved.
Biological Studies
Biological Activity:
Research indicates that this compound can serve as a probe in studies aimed at understanding interactions with enzymes and receptors. Its structural characteristics allow it to exhibit significant binding affinity, which is crucial for modulating biological functions.
Case Studies:
Several studies have highlighted its effectiveness in modulating pathways relevant to disease processes. For instance, compounds with similar structures have shown promise in cancer research by inhibiting tumor growth through targeted enzyme inhibition.
Industrial Applications
Material Development:
The compound's unique properties also suggest potential industrial applications, particularly in the development of new materials or as precursors for more complex chemical entities. Its synthesis may be optimized for large-scale production while maintaining high purity levels.
Synthesis Methods:
The synthesis typically involves multi-step organic reactions that include the formation of the spirocyclic core followed by the introduction of functional groups. Techniques such as continuous flow reactors may be employed to enhance yield and reduce by-products.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into binding sites of enzymes or receptors, potentially inhibiting their activity. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest analogues include:
Key Structural Differences and Implications :
- Ethyl vs.
- 3,4-Difluorophenyl vs. 2,4-Dimethoxyphenyl : The electron-withdrawing fluorine atoms in the target compound could increase metabolic stability relative to the electron-donating methoxy groups in the analogue .
- Sulfanylacetamide vs. Sulfonyl Group : The sulfanyl linkage in the target compound may offer greater flexibility in hydrogen-bonding interactions compared to the rigid sulfonyl group in ’s compound .
Bioactivity Comparisons
While direct bioactivity data for the target compound is absent in the provided evidence, inferences can be drawn from related compounds:
- Antibacterial Activity : Compounds with bromophenyl and acetamide motifs (e.g., ’s compound 4) show potent activity against H. pylori (80.5% inhibition at 100 µM), suggesting halogenated aromatic systems enhance antimicrobial targeting .
- Kinase Inhibition Potential: The spirocyclic triazaspiro framework is structurally analogous to kinase inhibitors, where the bromophenyl group may act as a hydrophobic anchor in ATP-binding pockets .
Biological Activity
The compound 2-{[3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide is a complex organic molecule notable for its unique triazaspiro framework and various functional groups. Its molecular formula is with a molecular weight of approximately 521.43 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications.
Biological Activity Overview
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The structural features, such as the presence of bromine and sulfur atoms alongside multiple aromatic rings, enhance its reactivity and ability to modulate biological functions.
The mechanism of action involves binding to specific molecular targets with high affinity. This interaction can lead to the modulation of enzymatic activity or receptor signaling pathways, resulting in various biological effects. The exact pathways are contingent upon the specific biological target being investigated.
In Vitro Studies
Recent studies have indicated that compounds with similar structural motifs exhibit significant inhibitory effects on certain enzyme classes. For instance:
- Enzyme Inhibition : Compounds related to this structure have shown promising results in inhibiting enzymes involved in cancer pathways, such as protein kinases and phosphatases.
- Antimicrobial Activity : Some derivatives have demonstrated antimicrobial properties against a range of bacterial strains, suggesting potential applications in treating infections.
Case Studies
- Cancer Research : A study conducted on a related compound showed that it inhibited cell proliferation in various cancer cell lines by inducing apoptosis through the activation of caspase pathways.
- Neuroprotective Effects : Another investigation highlighted the neuroprotective properties of similar triazaspiro compounds in models of neurodegeneration, suggesting their potential use in treating conditions like Alzheimer's disease.
Data Table: Biological Activities of Related Compounds
Synthesis and Structural Analysis
The synthesis of this compound typically involves multi-step organic reactions that begin with the formation of the spirocyclic core followed by the introduction of various functional groups. Key steps include:
- Formation of Spirocyclic Structure : Utilizing bromine and ethyl iodide under controlled conditions.
- Introduction of Functional Groups : The addition of sulfanyl and acetamide groups is crucial for enhancing biological activity.
Q & A
Q. Table 1: Critical Parameters for Synthesis Optimization
| Parameter | Example Values/Techniques | Purpose |
|---|---|---|
| Solvent | Dichloromethane | Enhances reagent solubility |
| Reaction Time | 16 hours (stirring at RT) | Ensures completion |
| Purification Method | Silica column chromatography | Isolate target compound |
| Purity Analysis | HPLC with UV detection | Quantify yield and purity |
Advanced: How can computational methods be integrated with experimental approaches to elucidate reaction mechanisms?
Methodological Answer:
- Quantum Chemical Calculations : Use software like Gaussian or ORCA to model reaction pathways, transition states, and intermediate stability. Compare computed activation energies with experimental kinetic data .
- Reaction Path Search : Apply ICReDD’s methodology to narrow optimal conditions by combining quantum mechanics (QM) and machine learning (ML) for predictive modeling .
- Validation : Cross-check computational predictions with experimental spectroscopic data (e.g., NMR shifts for intermediates) .
Basic: What spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm structural motifs (e.g., spirocyclic rings, substituent positions). Compare peaks with similar spiro compounds .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., C₂₄H₂₀BrClN₄O₃) and detect isotopic patterns .
- Chromatography : Utilize reverse-phase HPLC with gradient elution for purity profiling and stability testing under varied pH/temperature .
Advanced: What strategies resolve contradictions in biological activity data across experimental models?
Methodological Answer:
- Systematic Meta-Analysis : Apply frameworks from contested data methodologies (e.g., cross-validation across in vitro, in vivo, and computational models) to identify confounding variables (e.g., cell permeability, assay conditions) .
- Dose-Response Curves : Generate EC₅₀/IC₅₀ values under standardized conditions (e.g., pH 7.4, 37°C) to normalize activity comparisons .
- Data Triangulation : Combine transcriptomic, proteomic, and phenotypic data to contextualize discrepancies .
Advanced: How can reaction path search methods enhance the design of novel derivatives?
Methodological Answer:
- Virtual Screening : Use molecular docking (AutoDock, Schrödinger) to predict binding affinities of derivatives toward target proteins (e.g., kinases, GPCRs) .
- Derivative Synthesis : Modify the 4-bromophenyl or 3,4-difluorophenyl moieties using sulfanyl or acetamide group substitutions guided by Hammett parameters .
- Dynamic Reaction Modeling : Simulate substituent effects on reaction thermodynamics using density functional theory (DFT) .
Basic: What parameters are critical during scale-up from laboratory to pilot-scale synthesis?
Methodological Answer:
- Process Control : Implement CRDC-classified reactor designs (e.g., continuous-flow systems) to maintain heat/mass transfer efficiency .
- Safety Protocols : Adhere to Chemical Hygiene Plans for handling brominated/fluorinated intermediates, including fume hood use and waste disposal .
- Quality-by-Design (QbD) : Use Design of Experiments (DoE) to optimize parameters like mixing speed, temperature gradients, and catalyst loading .
Q. Key Takeaways :
- Basic Research focuses on synthesis, characterization, and preliminary bioactivity.
- Advanced Research integrates computational modeling, mechanistic studies, and multi-omics data to address complex questions.
- Methodologies should prioritize reproducibility, cross-disciplinary validation, and adherence to safety/ethical standards.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
